

# The Scientific Odyssey of Brequinar (DUP-785): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Examination of the History, Mechanism, and Development of a Potent Dihydroorotate Dehydrogenase Inhibitor

#### **Abstract**

Brequinar (DUP-785), a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), has traversed a complex developmental path, from its initial promise as an anticancer and immunosuppressive agent to its renewed investigation for viral infections and specific hematological malignancies. This technical guide provides a comprehensive overview of Brequinar's history, its molecular mechanism of action, a summary of key preclinical and clinical findings, and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of Brequinar's scientific journey and its place in modern pharmacology.

### **Introduction: A Storied History**

Brequinar was first synthesized by DuPont Pharmaceuticals in the 1980s.[1][2] The rights to the compound were later acquired by Bristol-Myers Squibb in 2001, and subsequently by Clear Creek Bio in 2017.[1][2] Initially investigated as an immunosuppressant for organ transplant rejection and as a broad-spectrum anticancer drug, Brequinar's development was hampered by a narrow therapeutic window and significant side effects at effective doses.[1][2] Despite these early setbacks, its potent mechanism of action has led to continued research, with recent studies exploring its utility in combination therapies for some cancers, as an antiviral agent, and for the treatment of acute myeloid leukemia (AML).[1][3][4][5]



# Mechanism of Action: Targeting Pyrimidine Synthesis

**Brequinar**'s primary pharmacological effect is the potent and selective inhibition of dihydroorotate dehydrogenase (DHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthetic pathway.[3][6][7] This inhibition blocks the synthesis of pyrimidine-based nucleotides, which are essential for DNA and RNA synthesis, and consequently inhibits cell growth and proliferation.[1][6]

**Brequinar** exhibits mixed-inhibition kinetics with respect to both the substrate, dihydroorotate, and the cofactor, ubiquinone.[1][8] It binds to a unique site on the mammalian DHODH enzyme, distinct from the binding sites of either the substrate or the cofactor.[1][8] This specificity contributes to its high potency.

The inhibition of DHODH leads to a depletion of intracellular pyrimidine pools, which in turn has several downstream effects, including:

- Inhibition of T-cell proliferation: By depriving T-cells of the necessary nucleotides for clonal expansion, Brequinar exerts an immunosuppressive effect.[6]
- Cell cycle arrest: The lack of pyrimidines leads to an S-phase stall in the cell cycle.[9]
- Induction of apoptosis: In some cancer cell lines, prolonged pyrimidine depletion can trigger programmed cell death.[3]

The following diagram illustrates the central role of DHODH in the de novo pyrimidine synthesis pathway and the point of inhibition by **Brequinar**.





Click to download full resolution via product page

Figure 1: Brequinar's inhibition of DHODH in pyrimidine synthesis.



## **Quantitative Pharmacological Data**

The following tables summarize key quantitative data related to **Brequinar**'s potency and pharmacokinetic properties.

Table 1: In Vitro Potency of Brequinar

| Parameter | Value  | Cell Line/Enzyme<br>Source | Reference |
|-----------|--------|----------------------------|-----------|
| IC50      | 5.2 nM | Human DHODH                | [10]      |
| Ki'       | 5-8 nM | L1210 DHODH                | [1][8]    |

Table 2: Pharmacokinetic Parameters of Brequinar in Cancer Patients

| Parameter                                      | Value         | Dosing                               | Reference |
|------------------------------------------------|---------------|--------------------------------------|-----------|
| Alpha Half-life (t1/2α)                        | 0.1 - 0.7 h   | 10 min IV infusion                   | [11]      |
| Beta Half-life (t1/2β)                         | 1.5 - 8.2 h   | 10 min IV infusion                   | [11]      |
| Maximum Tolerated<br>Dose (MTD) - Poor<br>Risk | 210 mg/m²/day | 5 consecutive days,<br>every 4 weeks | [11]      |
| Maximum Tolerated<br>Dose (MTD) - Good<br>Risk | 350 mg/m²/day | 5 consecutive days,<br>every 4 weeks | [11]      |

## **Preclinical Development**

Brequinar has demonstrated significant antitumor activity in a variety of preclinical models.

## **Xenograft Studies**

 Head and Neck Squamous Cell Carcinoma (HNSCC): Brequinar showed statistically significant growth-delaying effects in 4 out of 5 HNSCC xenograft lines tested. In one particularly sensitive line, tumor growth was completely inhibited for 17 days.[12]



- Glioblastoma: In a subcutaneous xenograft model using LN229 glioblastoma cells, daily intraperitoneal injections of Brequinar at 10 mg/kg significantly reduced tumor volume and weight.[4]
- Small Cell Lung Cancer (SCLC): Brequinar demonstrated strong suppression of SCLC tumor growth in both patient-derived xenograft (PDX) models and an autochthonous mouse model.[5]

Table 3: Summary of Key Preclinical Xenograft Studies

| Cancer Type  | Model                                 | Dosing<br>Regimen             | Key Findings                                                                                       | Reference |
|--------------|---------------------------------------|-------------------------------|----------------------------------------------------------------------------------------------------|-----------|
| HNSCC        | Nude mice with<br>HNSCC<br>xenografts | 50 mg/kg/day,<br>i.p., 5 days | Significant<br>growth delay in<br>4/5 lines;<br>complete<br>inhibition in one<br>line for 17 days. | [12]      |
| Glioblastoma | Subcutaneous<br>LN229<br>xenografts   | 10 mg/kg, i.p.,<br>daily      | Reduced tumor volume and weight.                                                                   | [4]       |
| SCLC         | PDX and<br>autochthonous<br>models    | Not specified                 | Strong<br>suppression of<br>tumor growth.                                                          | [5]       |

## **Immunosuppressive Effects**

In vitro studies have shown that **Brequinar** inhibits mitogen-stimulated activation of peripheral blood mononuclear cells (PBMCs) in a dose-dependent manner, starting at concentrations of 10-6 M.[6] Its immunosuppressive effects are complex, involving the inhibition of interleukin-2 (IL-2) production and the expression of the IL-2 receptor, ultimately leading to the prevention of T-cell progression from the G0/G1 to the S and G2+M phases of the cell cycle.[6]

## **Clinical Development**



Brequinar has undergone several clinical trials, primarily in oncology.

#### **Solid Tumors**

Phase I and II clinical trials of **Brequinar** in patients with various solid tumors, including melanoma and colorectal cancer, were largely unsuccessful.[3][7][9] While the drug demonstrated on-target inhibition of DHODH, it failed to produce significant objective responses.[7][13] The primary dose-limiting toxicity was myelosuppression, particularly thrombocytopenia.[11] The lack of efficacy in solid tumors is thought to be due, in part, to the ability of tumor cells to utilize pyrimidine salvage pathways to circumvent the effects of DHODH inhibition.[3][9]

Table 4: Summary of Early Phase Clinical Trials in Solid Tumors

| Phase | Cancer Type(s)                 | Key<br>Outcome(s)                           | Dose-Limiting<br>Toxicity                       | Reference(s) |
|-------|--------------------------------|---------------------------------------------|-------------------------------------------------|--------------|
| ı     | Various<br>advanced<br>cancers | No objective responses, one minor response. | Myelosuppressio<br>n<br>(thrombocytopeni<br>a). | [11]         |
| II    | Metastatic colorectal cancer   | Inactive.                                   | Not specified.                                  | [7]          |
| II    | Advanced<br>melanoma           | No objective responses.                     | Moderate<br>toxicity.                           | [9]          |

### **Recent and Ongoing Trials**

More recently, the focus of **Brequinar**'s clinical development has shifted. It is currently being investigated in a Phase 1b/2a trial for relapsed/refractory acute myeloid leukemia (AML). Additionally, its potent antiviral properties have led to its evaluation as a potential treatment for COVID-19.[1][2]

# Experimental Protocols DHODH Inhibition Assay



The following is a generalized protocol for determining the inhibitory activity of **Brequinar** against DHODH, based on methods described in the literature.[1]



Click to download full resolution via product page

Figure 2: Generalized workflow for a DHODH inhibition assay.

#### Materials:

- L1210 murine leukemia cells (or other source of mammalian DHODH)
- Lubrol PX (or other suitable detergent for solubilization)



- Reaction buffer (e.g., 50 mM HEPES, pH 8.0, containing 2 mM dithiothreitol and 20% glycerol)
- Brequinar sodium
- [14C]dihydroorotate
- Ubiquinone Q6
- DE81 filter paper
- Scintillation fluid and counter

#### Procedure:

- Enzyme Preparation: Isolate mitochondria from L1210 cells by differential centrifugation.
   Solubilize the DHODH from the mitochondrial fraction using a detergent such as Lubrol PX.
- Reaction Setup: In a reaction tube, combine the solubilized DHODH preparation with the
  reaction buffer. Add varying concentrations of **Brequinar** (or vehicle control). Pre-incubate
  the mixture for 30 minutes at room temperature to allow for inhibitor binding.[1]
- Reaction Initiation: Start the enzymatic reaction by adding the substrates, [14C]dihydroorotate and ubiquinone Q6.
- Time Course and Quantification: At specific time points (e.g., every 2 minutes for a total of 8 minutes), remove aliquots of the reaction mixture and spot them onto DE81 filter paper to stop the reaction.[1] Wash the filter papers to remove unreacted substrate and quantify the amount of product ([14C]orotate) formed using liquid scintillation counting.
- Data Analysis: Determine the initial reaction velocities from the time course data. Fit the
  velocity data to various enzyme inhibition models (e.g., competitive, uncompetitive, mixed)
  using non-linear least squares regression to determine the type of inhibition and the
  inhibition constant (Ki').[1]

#### Conclusion



**Brequinar** (DUP-785) is a well-characterized, potent inhibitor of DHODH with a rich and ongoing history of scientific investigation. While its initial development as a monotherapy for solid tumors was unsuccessful, a deeper understanding of its mechanism of action and the role of pyrimidine salvage pathways has opened new avenues for its potential therapeutic application. The continued exploration of **Brequinar** in hematological malignancies, as an antiviral, and in combination with other agents underscores its enduring importance as a pharmacological tool and a potential therapeutic agent. This technical guide provides a solid foundation for researchers and clinicians interested in the past, present, and future of this intriguing molecule.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Brequinar Wikipedia [en.wikipedia.org]
- 3. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of DHODH as a therapeutic target in small cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel mechanisms of brequinar sodium immunosuppression on T cell activation PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Inhibition of dihydroorotate dehydrogenase activity by brequinar sodium PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Phase I and pharmacokinetic study of brequinar (DUP 785; NSC 368390) in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]



- 12. Antitumor activity of brequinar sodium (Dup-785) against human head and neck squamous cell carcinoma xenografts PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Re-evaluation of Brequinar sodium, a dihydroorotate dehydrogenase inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Scientific Odyssey of Brequinar (DUP-785): A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1684385#the-history-and-development-of-brequinar-dup-785]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com